Thiomorpholine-4-carboximidamide Hydroiodide

Catalog No.
S2976236
CAS No.
219618-33-4
M.F
C5H12IN3S
M. Wt
273.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiomorpholine-4-carboximidamide Hydroiodide

CAS Number

219618-33-4

Product Name

Thiomorpholine-4-carboximidamide Hydroiodide

IUPAC Name

thiomorpholine-4-carboximidamide;hydroiodide

Molecular Formula

C5H12IN3S

Molecular Weight

273.14

InChI

InChI=1S/C5H11N3S.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H

InChI Key

DARVSRPLQYIROQ-UHFFFAOYSA-N

SMILES

C1CSCCN1C(=N)N.I

solubility

not available

Thiomorpholine-4-carboximidamide hydroiodide is a chemical compound characterized by its unique structure, which includes a thiomorpholine ring and a carboximidamide functional group. Its molecular formula is C5H12N3SHIC_5H_{12}N_3S\cdot HI, and it has a molecular weight of approximately 227.19 g/mol. The compound features a thiomorpholine moiety, a six-membered ring containing sulfur, which contributes to its distinctive chemical properties and potential biological activities .

There is no documented information regarding the mechanism of action of TMCI-HI.

  • No safety data on TMCI-HI is available in scientific literature. Due to the lack of information, it's advisable to exercise caution when handling this compound and treat it as a potentially unknown hazard.
Typical of amides and thiol compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Deprotonation: The carboximidamide group can be deprotonated under basic conditions, leading to the formation of reactive intermediates.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related derivatives.

These reactions are essential for its use in organic synthesis and medicinal chemistry .

Thiomorpholine-4-carboximidamide hydroiodide exhibits notable biological activity, particularly in pharmacological contexts. Research indicates that it may possess:

  • Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation in vitro, making it a candidate for further investigation in oncology.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which could be leveraged for therapeutic applications .

The synthesis of thiomorpholine-4-carboximidamide hydroiodide typically involves multi-step organic reactions. Common methods include:

  • Formation of Thiomorpholine: Starting from readily available thioketones or thioesters, thiomorpholine can be synthesized via cyclization reactions.
  • Carboximidamide Formation: Reacting the thiomorpholine with appropriate reagents (e.g., isocyanates) leads to the formation of the carboximidamide group.
  • Hydroiodide Salt Formation: The final step often involves reacting the base form with hydroiodic acid to yield the hydroiodide salt .

Thiomorpholine-4-carboximidamide hydroiodide has several applications in various fields:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it valuable in drug discovery.
  • Organic Synthesis: Utilized as an intermediate in synthesizing other complex organic molecules.
  • Research Tool: It serves as a chemical probe for studying biological pathways and enzyme functions .

Studies on the interactions of thiomorpholine-4-carboximidamide hydroiodide with biological systems are ongoing. Notable areas of research include:

  • Protein Binding Studies: Investigating how the compound interacts with specific proteins or enzymes, which may elucidate its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound is absorbed by cells can inform its therapeutic potential.
  • Synergistic Effects: Researching combinations with other drugs to enhance efficacy against resistant bacterial strains or cancer cells .

Similar Compounds

Thiomorpholine-4-carboximidamide hydroiodide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
Morpholine-4-carboximidamide hydrochlorideC5H11N3OC_5H_{11}N_3OLacks sulfur; different biological activity
Thiomorpholine-4-carboxamidineC5H12N2SC_5H_{12}N_2SSimilar structure; different functional group
N-Methylthiomorpholine-4-carboximidamideC6H13N3SC_6H_{13}N_3SMethyl substitution alters properties

These compounds highlight the unique presence of sulfur in thiomorpholine-4-carboximidamide hydroiodide, which may contribute to its distinct reactivity and biological properties compared to others in its class .

Structural Relationships to Other Thiomorpholine Derivatives

Thiomorpholine-4-carboximidamide hydroiodide belongs to the broader family of thiomorpholine derivatives, which are characterized by the presence of the thiomorpholine ring as a core structural element [12] [19]. The thiomorpholine scaffold itself is a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, distinguishing it from other heterocyclic systems through the unique electronic properties imparted by the sulfur heteroatom [7] [10].

Within the thiomorpholine derivative family, structural variations typically occur through substitution at the nitrogen atom or modification of the ring system itself [19]. The carboximidamide substitution at the 4-position (nitrogen atom) represents a specific functional group modification that introduces both nucleophilic and hydrogen bonding characteristics to the molecule [2] [20]. This substitution pattern is distinct from other common thiomorpholine derivatives such as thiomorpholine-4-carboxamidine or N-methylthiomorpholine-4-carboximidamide, which differ in their functional group arrangements or additional substitutions [2].

The hydroiodide salt formation represents another important structural relationship within thiomorpholine derivatives [2]. Salt formation commonly occurs in thiomorpholine compounds to enhance their physicochemical properties, particularly solubility and stability [8]. Alternative salt forms include hydrochloride salts, as exemplified by thiomorpholine-4-carboximidamide hydrochloride (CAS: 2052359-97-2), which shares the same organic cation but differs in the counteranion [4] [8].

Structural modifications within the thiomorpholine derivative family also include oxidation of the sulfur atom to form sulfoxide or sulfone derivatives [21]. These oxidation states significantly alter the electronic distribution and conformational preferences of the ring system, leading to distinct pharmacological and chemical properties [6] [21].

CompoundMolecular FormulaKey Structural FeatureRing Heteroatoms
Thiomorpholine-4-carboximidamide hydroiodideC5H12IN3SThiomorpholine ring + carboximidamide + iodide saltN, S
Thiomorpholine-4-carboximidamide (free base)C5H11N3SThiomorpholine ring + carboximidamideN, S
Thiomorpholine-4-carboxamidineC5H11N3SSimilar structure; different functional groupN, S
N-Methylthiomorpholine-4-carboximidamideC6H13N3SMethyl substitution on nitrogenN, S

Comparative Analysis with Related Heterocyclic Compounds

The structural characteristics of thiomorpholine-4-carboximidamide hydroiodide can be understood through comparison with related heterocyclic systems, particularly morpholine derivatives and other six-membered nitrogen-sulfur heterocycles [10] [12]. The most direct structural analog is morpholine-4-carboximidamide hydrochloride, which differs primarily in the replacement of the sulfur atom with oxygen [2] [10].

This sulfur-oxygen substitution profoundly affects the electronic properties and conformational behavior of the heterocyclic ring [12] [19]. Thiomorpholine derivatives generally exhibit increased lipophilicity compared to their morpholine counterparts due to the larger and less electronegative sulfur atom [6] [21]. The sulfur atom also serves as a potential site for metabolic oxidation, creating additional structural variants through biological transformation [6] [21].

Conformational analysis reveals that both thiomorpholine and morpholine rings preferentially adopt chair conformations, but the presence of sulfur in thiomorpholine results in slightly different bond lengths and angles [16] [17] [22]. The carbon-sulfur bonds in thiomorpholine (approximately 1.82 Å) are longer than the carbon-oxygen bonds in morpholine (approximately 1.43 Å), leading to a larger ring cavity and altered steric interactions [16] [17].

Within the broader context of six-membered heterocycles containing nitrogen and sulfur, thiomorpholine represents one member of the thiazine family [10] [14]. Other related heterocycles include various thiazine derivatives with different substitution patterns and oxidation states [10] [14]. The positioning of the heteroatoms in a 1,4-relationship distinguishes thiomorpholine from other thiazine isomers where nitrogen and sulfur occupy different relative positions [10].

The carboximidamide functional group provides another basis for structural comparison with related heterocyclic compounds [20] . This functional group is characterized by its planar geometry and ability to participate in hydrogen bonding interactions [20]. Similar functional groups include carboxamides, carboxamidines, and hydrazides, each with distinct electronic and steric properties [20] .

Five-membered heterocyclic analogs, such as thiazole and isothiazole derivatives, provide additional comparative frameworks for understanding the structural significance of ring size in nitrogen-sulfur heterocycles [14]. The six-membered thiomorpholine ring generally exhibits greater conformational flexibility compared to aromatic five-membered systems, allowing for dynamic conformational changes that influence molecular recognition and binding properties [14] [25].

Conformational Stereoisomers and Structural Variants

The conformational analysis of thiomorpholine-4-carboximidamide hydroiodide reveals complex stereochemical behavior arising from the flexibility of the six-membered heterocyclic ring system [16] [17] [22]. The thiomorpholine ring exists in multiple conformational states, with the chair conformation representing the most thermodynamically stable arrangement under standard conditions [16] [17].

Chair conformation analysis demonstrates that thiomorpholine can adopt two distinct chair forms through ring flipping, analogous to cyclohexane conformational interconversion [13] [15]. In each chair conformation, the carboximidamide substituent can occupy either axial or equatorial positions relative to the ring plane [15] [17]. The equatorial orientation is generally preferred due to reduced steric interactions with the ring framework [15] [17].

The ring flipping process in thiomorpholine occurs through a series of intermediate conformations, including boat and twist-boat forms [22] [25]. While these intermediate conformations are higher in energy than the chair forms, they represent accessible transition states that allow for dynamic conformational exchange at ambient temperatures [22] [25]. Microwave spectroscopy studies have confirmed that the chair equatorial conformer predominates in the gas phase, with minimal populations of alternative conformations [22].

The presence of the sulfur atom introduces additional conformational complexity compared to morpholine analogs [19] [22]. Sulfur's larger atomic radius and different electronic properties affect the ring puckering parameters and the energy barriers for conformational interconversion [19] [22]. The sulfur atom can also adopt different orientations of its lone electron pairs, contributing to the overall conformational landscape [23].

Stereoisomerism in thiomorpholine-4-carboximidamide hydroiodide is primarily conformational rather than configurational, as the compound lacks fixed stereocenters [13] [15]. However, the dynamic nature of ring flipping creates transient stereochemical environments that can influence molecular interactions and binding properties [13] [25]. The rate of conformational exchange is temperature-dependent, with higher temperatures favoring more rapid interconversion between conformational isomers [25].

The carboximidamide functional group itself exhibits planar geometry with restricted rotation around the carbon-nitrogen bonds due to partial double bond character [20] . This planarity constrains the orientation of the functional group relative to the thiomorpholine ring, creating additional conformational preferences [20]. The hydrogen atoms of the carboximidamide group can participate in intramolecular hydrogen bonding with the ring heteroatoms, further stabilizing specific conformational arrangements [20].

Structural AspectDescriptionImpact on Properties
Ring SizeSix-membered saturated heterocycleDetermines overall molecular geometry
Preferred ConformationChair conformation (most stable)Minimizes steric interactions
Ring FlexibilityModerate flexibility with ring flippingAffects molecular dynamics and binding
Nitrogen Hybridizationsp3 hybridization at nitrogenInfluences bond angles and reactivity
Sulfur PositionPosition 1 in ring (opposite to nitrogen)Creates distinct electronic properties versus morpholine
Carboximidamide OrientationPlanar geometry of carboximidamide groupAffects hydrogen bonding potential
Stereoisomeric PossibilitiesConformational isomers due to ring flippingMultiple conformational states possible

Laboratory-Scale Synthesis Approaches

Conventional Synthesis Methods

The conventional synthesis of thiomorpholine-4-carboximidamide hydroiodide follows established nucleophilic substitution methodologies that have been refined over decades of synthetic organic chemistry research [2]. The primary approach involves the reaction of thiomorpholine with cyanamide under controlled conditions to form the carboximidamide functional group, followed by treatment with hydroiodic acid to generate the hydroiodide salt.

The fundamental reaction proceeds through nucleophilic attack of the thiomorpholine nitrogen on the electrophilic carbon of cyanamide, facilitated by elevated temperatures and appropriate solvents . Ethanol serves as the preferred solvent system, providing optimal solvation for both reactants while maintaining sufficient polarity to promote the desired nucleophilic substitution. Reaction temperatures typically range from 60-80°C, with reaction times extending from 4-12 hours depending on the specific conditions employed [2].

Reaction Mechanism and Conditions

The mechanism involves initial coordination of the thiomorpholine nitrogen lone pair with the cyanamide carbon center, followed by proton transfer and subsequent rearrangement to form the carboximidamide functionality. The presence of the sulfur atom in the thiomorpholine ring enhances the nucleophilicity of the nitrogen center compared to morpholine analogs, facilitating the formation of the desired product [3].

Typical reaction conditions include:

  • Solvent system: Ethanol (25-50 mL per gram of thiomorpholine)
  • Temperature: 60-80°C
  • Reaction time: 4-12 hours
  • Stoichiometric ratio: 1:1.2 (thiomorpholine:cyanamide)
  • Yields: 70-85%

Salt formation with hydroiodic acid occurs through straightforward acid-base chemistry, where the basic carboximidamide nitrogen accepts a proton from the hydroiodic acid, forming the stable hydroiodide salt . This salt formation significantly improves the compound's water solubility and crystallinity, facilitating purification and handling procedures.

Green Chemistry Approaches

Recent developments in sustainable synthetic methodologies have introduced environmentally benign approaches to thiomorpholine-4-carboximidamide hydroiodide synthesis [4] [5]. These green chemistry strategies focus on minimizing environmental impact through reduced solvent usage, improved atom economy, and elimination of hazardous reagents.

Solvent-Free Methodologies

Advanced solid-phase synthesis techniques have been developed that eliminate the need for organic solvents entirely [6]. These approaches utilize polymer-supported reagents and catalysts, enabling the formation of thiomorpholine derivatives under neat conditions or with minimal solvent usage. The polymer-supported synthesis strategy demonstrates superior environmental compatibility while maintaining comparable yields to traditional methods.

Ionic Liquid-Mediated Synthesis

Alternative green approaches employ ionic liquids as reaction media, providing enhanced reaction rates and selectivity [4]. These methodologies demonstrate several advantages:

  • Reduced environmental impact through recyclable solvents
  • Enhanced reaction selectivity
  • Improved yields (typically 75-90%)
  • Simplified purification procedures

Enzymatic Approaches

Biocatalytic methodologies utilizing lipase enzymes have shown promise for enantioselective synthesis of thiomorpholine derivatives . These enzymatic approaches offer:

  • High stereoselectivity (enantiomeric excess >95%)
  • Mild reaction conditions (60°C, 12-24 hours)
  • Reduced byproduct formation
  • Environmentally benign catalyst systems

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in thiomorpholine chemistry, offering dramatic improvements in reaction efficiency and environmental sustainability [4] [8]. This technology exploits dielectric heating to achieve rapid, uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved yields.

Fundamental Principles

Microwave irradiation promotes molecular motion through dipole rotation and ionic conduction, generating heat directly within the reaction medium [4]. This volumetric heating mechanism provides several advantages over conventional heating methods:

  • Uniform temperature distribution
  • Rapid heating rates
  • Reduced reaction times
  • Enhanced reaction selectivity

Optimized Reaction Conditions

Systematic optimization studies have established optimal parameters for microwave-assisted synthesis of thiomorpholine derivatives [8]:

  • Microwave power: 180-200 watts
  • Irradiation time: 5-30 minutes
  • Temperature: 80-200°C
  • Solvent systems: Ethanol or neat conditions

Comparative Performance Analysis

Microwave-assisted synthesis demonstrates superior performance compared to conventional heating methods [4]:

  • Reaction time reduction: 10-20 fold decrease
  • Yield improvement: 10-15% increase
  • Energy efficiency: 50-70% reduction in energy consumption
  • Reduced byproduct formation

Advanced Synthesis Techniques

Photochemical Approaches

Photochemical synthesis methodologies have emerged as powerful tools for thiomorpholine construction, offering unique reactivity patterns and selectivity profiles not achievable through conventional thermal processes [9] [10] [11]. These approaches exploit light-induced radical and ionic mechanisms to achieve efficient ring formation and functionalization.

Photochemical Thiol-Ene Reactions

The most significant advancement in photochemical thiomorpholine synthesis involves the development of continuous flow photochemical thiol-ene reactions [9] [10]. This methodology employs cysteamine hydrochloride and vinyl chloride as starting materials, utilizing 9-fluorenone as a photocatalyst under ultraviolet irradiation (λ = 365 nm).

Mechanistic Considerations

The photochemical process proceeds through radical chain mechanisms initiated by photocatalyst activation [11]. The 9-fluorenone photocatalyst absorbs ultraviolet light, generating excited states that facilitate radical formation through hydrogen atom abstraction from the thiol group. The resulting thiyl radicals undergo addition to the vinyl chloride double bond, generating carbon-centered radicals that propagate the chain reaction.

Optimized Reaction Parameters

Extensive optimization studies have established optimal conditions for photochemical thiomorpholine synthesis [9] [11]:

  • Photocatalyst: 9-fluorenone (0.1-0.5 mol%)
  • Irradiation wavelength: 365 nm
  • Reaction concentration: 4 M
  • Reaction time: 40 minutes
  • Yields: 84% (isolated)

Substrate Scope and Limitations

The photochemical methodology demonstrates broad substrate tolerance, accommodating various vinyl halides and thiol derivatives [9]. However, certain limitations exist:

  • Requirement for UV-transparent reaction vessels
  • Limited compatibility with UV-sensitive functional groups
  • Potential for photodegradation of sensitive products

Flow Chemistry Applications

Continuous flow chemistry has revolutionized thiomorpholine synthesis through enhanced process control, improved safety, and superior scalability [12] [13]. Flow chemistry systems provide precise control over reaction parameters, enabling reproducible synthesis of high-quality products.

Continuous Flow Reactor Design

Modern flow chemistry systems for thiomorpholine synthesis incorporate specialized microreactor designs that optimize heat and mass transfer [12]. These systems typically feature:

  • Microreactor channels with controlled dimensions
  • Integrated temperature control systems
  • Precise flow rate regulation
  • Continuous monitoring capabilities

Process Intensification Benefits

Flow chemistry offers numerous advantages over traditional batch processes [13]:

  • Enhanced safety through reduced inventory
  • Improved heat and mass transfer
  • Precise residence time control
  • Reduced byproduct formation
  • Automated operation capabilities

Telescoped Reaction Sequences

Advanced flow chemistry systems enable telescoped reaction sequences where multiple synthetic steps occur in connected reactor modules [9] [10]. This approach offers:

  • Reduced handling of intermediate products
  • Improved overall process efficiency
  • Enhanced product quality
  • Simplified purification procedures

Telescoped Reaction Sequences

Telescoped synthesis strategies combine multiple synthetic transformations in a single, integrated process, eliminating intermediate isolation steps and improving overall efficiency [9] [10]. These approaches represent a paradigm shift toward more streamlined synthetic methodologies.

Sequential Transformation Design

Telescoped sequences for thiomorpholine-4-carboximidamide synthesis typically involve:

  • Initial ring formation through photochemical thiol-ene coupling
  • Base-mediated cyclization to form the thiomorpholine ring
  • Functionalization to introduce the carboximidamide group
  • Salt formation with hydroiodic acid

Process Integration Strategies

Successful telescoped synthesis requires careful optimization of:

  • Reaction conditions for each transformation
  • Solvent compatibility between steps
  • Temperature and pH control
  • Residence time distribution

Performance Metrics

Telescoped processes demonstrate superior performance characteristics [9]:

  • Overall reaction time: 40 minutes
  • Combined yield: 65-74%
  • Simplified purification: Single distillation step
  • Reduced waste generation: 50-70% decrease

Industrial-Scale Production Considerations

Continuous Flow Reactor Applications

Industrial-scale production of thiomorpholine-4-carboximidamide hydroiodide requires sophisticated continuous flow reactor systems designed to handle large-scale synthesis while maintaining product quality and safety standards [13]. These systems must accommodate the unique requirements of thiomorpholine chemistry while providing economic viability.

Reactor Design Specifications

Industrial continuous flow reactors for thiomorpholine synthesis incorporate several critical design elements:

  • Corrosion-resistant materials to handle hydroiodic acid
  • Precise temperature control systems (±2°C)
  • Automated pH monitoring and control
  • Integrated safety systems for hazardous materials handling
  • Scalable reactor volumes (1-100 L working volume)

Heat Transfer Optimization

Efficient heat transfer is crucial for large-scale thiomorpholine synthesis due to the exothermic nature of the carboximidamide formation reaction . Industrial systems employ:

  • Microreactor arrays for enhanced surface area
  • Integrated heat exchange systems
  • Predictive temperature control algorithms
  • Emergency cooling capabilities

Process Monitoring and Control

Advanced process analytical technology enables real-time monitoring of critical parameters:

  • Inline spectroscopic analysis for product identification
  • Continuous pH and temperature monitoring
  • Automated flow rate control systems
  • Statistical process control for quality assurance

Process Optimization Strategies

Industrial process optimization for thiomorpholine-4-carboximidamide hydroiodide synthesis involves systematic evaluation of multiple variables to maximize efficiency, yield, and product quality while minimizing costs and environmental impact [13].

Design of Experiments Approach

Systematic optimization employs statistical design of experiments methodologies to identify optimal process conditions. Key variables include:

  • Reaction temperature (60-150°C)
  • Residence time (20-60 minutes)
  • Catalyst loading (0.1-5 mol%)
  • Solvent composition and concentration
  • pH control parameters

Economic Considerations

Industrial process optimization must balance technical performance with economic viability:

  • Raw material costs and availability
  • Energy consumption optimization
  • Waste treatment and disposal costs
  • Equipment maintenance requirements
  • Labor and operational costs

Environmental Impact Assessment

Comprehensive environmental evaluation includes:

  • Green chemistry metrics (E-factor, atom economy)
  • Waste stream characterization and treatment
  • Energy efficiency analysis
  • Carbon footprint assessment
  • Regulatory compliance requirements

Quality Control and Standardization

Industrial production of thiomorpholine-4-carboximidamide hydroiodide requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance [14] [15] [16]. These systems must address the unique analytical challenges associated with thiomorpholine chemistry.

Analytical Method Development

Quality control protocols employ multiple analytical techniques to ensure product purity and identity:

  • High-performance liquid chromatography (HPLC) for purity analysis (>95% purity requirement)
  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
  • Mass spectrometry for molecular weight verification
  • Infrared spectroscopy for functional group identification
  • Elemental analysis for composition verification

In-Process Monitoring

Real-time quality control during production involves:

  • Continuous monitoring of reaction parameters
  • Inline spectroscopic analysis
  • Automated sampling and analysis systems
  • Statistical process control charts
  • Deviation investigation protocols

Regulatory Compliance

Industrial production must comply with relevant regulatory standards:

  • International Conference on Harmonisation (ICH) guidelines
  • Good Manufacturing Practice (GMP) requirements
  • Environmental regulations for waste disposal
  • Occupational safety standards
  • Transportation regulations for hazardous materials

Stability and Storage Considerations

Long-term product stability requires:

  • Accelerated stability testing protocols
  • Appropriate packaging materials
  • Controlled storage conditions
  • Shelf-life determination studies
  • Degradation pathway identification

Alternative Salt Forms and Derivative Synthesis

Hydrochloride Salt Preparation

The hydrochloride salt of thiomorpholine-4-carboximidamide represents the most commonly studied alternative to the hydroiodide form, offering distinct advantages in terms of cost, availability, and regulatory acceptance [17] [3] [18]. This salt form maintains the essential chemical properties while providing enhanced stability and improved handling characteristics.

Synthesis Methodology

Hydrochloride salt formation follows straightforward acid-base chemistry principles [17]:

  • Starting material: Thiomorpholine-4-carboximidamide free base
  • Acid source: Anhydrous hydrogen chloride or concentrated hydrochloric acid
  • Solvent system: Ethanol or methanol
  • Temperature: Room temperature to 40°C
  • Reaction time: 1-4 hours
  • Typical yield: 90-95%

Comparative Properties

The hydrochloride salt demonstrates several advantageous properties compared to the hydroiodide form:

  • Molecular weight: 181.68 g/mol (compared to 273.14 g/mol for hydroiodide)
  • Enhanced stability under ambient conditions
  • Improved solubility in polar solvents
  • Reduced cost of raw materials
  • Better regulatory acceptance profile

Analytical Characterization

Comprehensive characterization of the hydrochloride salt includes:

  • Melting point determination
  • Solubility profiling in various solvents
  • Hygroscopicity assessment
  • Thermal stability analysis
  • Spectroscopic confirmation of structure

Non-Salt Derivatives

Non-salt derivatives of thiomorpholine-4-carboximidamide offer opportunities for structural modification and property optimization without introducing ionic character [19] [20]. These derivatives enable systematic structure-activity relationship studies and provide access to compounds with tailored physicochemical properties.

Structural Modification Strategies

Several approaches enable the synthesis of non-salt derivatives:

N-Alkylation Modifications

  • N-Methylthiomorpholine-4-carboximidamide synthesis through reductive methylation
  • Higher alkyl derivatives through alkylation reactions
  • Benzyl and other aryl substitutions for enhanced lipophilicity

Functional Group Transformations

  • Carboxamide derivatives through controlled hydrolysis
  • Carboxylic acid derivatives through oxidative conditions
  • Ester derivatives through esterification reactions

Ring Modifications

  • Thiomorpholine-1-oxide derivatives through selective oxidation
  • Thiomorpholine-1,1-dioxide derivatives through exhaustive oxidation
  • Substituted thiomorpholine derivatives with alkyl or aryl substituents

Synthesis Protocols

N-Methylthiomorpholine-4-carboximidamide synthesis exemplifies non-salt derivative preparation:

  • Starting material: Thiomorpholine-4-carboximidamide
  • Methylating agent: Methyl iodide or formaldehyde/sodium borohydride
  • Solvent: Dimethylformamide or methanol
  • Temperature: 50-80°C
  • Reaction time: 6-24 hours
  • Typical yield: 75-85%

Structure-Modification Strategies

Systematic structure modification of thiomorpholine-4-carboximidamide enables the development of derivatives with enhanced properties for specific applications [19] [20]. These modifications target various aspects of the molecular structure while maintaining the core thiomorpholine framework.

Oxidation State Modifications

Controlled oxidation of the thiomorpholine sulfur atom provides access to sulfoxide and sulfone derivatives:

Thiomorpholine-1-oxide Derivatives

  • Oxidizing agent: Hydrogen peroxide or m-chloroperbenzoic acid
  • Conditions: Controlled temperature and stoichiometry
  • Selectivity: Mono-oxidation at sulfur center
  • Yield: 70-80%
  • Properties: Increased polarity and altered electronic properties

Thiomorpholine-1,1-dioxide Derivatives

  • Oxidizing agent: Potassium permanganate or chromium trioxide
  • Conditions: Excess oxidant and extended reaction time
  • Selectivity: Complete oxidation to sulfone
  • Yield: 75-85%
  • Properties: Significantly enhanced polarity and stability

Carboximidamide Modifications

The carboximidamide functional group offers multiple sites for chemical modification:

N-Substituted Carboximidamides

  • Substitution patterns: Mono- and di-substitution
  • Substituents: Alkyl, aryl, and heteroaryl groups
  • Synthetic approach: Condensation with appropriate amines
  • Yield range: 60-85%

Heterocyclic Carboximidamides

  • Cyclization reactions to form fused ring systems
  • Pyrimidine and pyrazine derivatives
  • Enhanced biological activity profiles
  • Improved metabolic stability

Systematic Structure-Activity Relationships

Structure modification studies reveal key relationships between molecular structure and properties:

  • Sulfur oxidation enhances water solubility but may reduce membrane permeability
  • N-Substitution on carboximidamide affects basicity and hydrogen bonding
  • Ring substitution influences lipophilicity and metabolic stability
  • Salt formation modulates solubility and crystallinity

Synthetic Accessibility

The accessibility of various derivatives depends on:

  • Availability of starting materials
  • Reaction complexity and step count
  • Purification requirements
  • Scalability considerations
  • Cost-effectiveness of synthetic routes

Property Optimization

Structure modification enables optimization of:

  • Solubility profiles in different solvents
  • Chemical and thermal stability
  • Crystalline properties and polymorphism
  • Analytical method compatibility
  • Regulatory compliance requirements

Dates

Last modified: 08-17-2023

Explore Compound Types